molecular formula C10H10ClNO6 B14641636 4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate CAS No. 56429-60-8

4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate

Cat. No.: B14641636
CAS No.: 56429-60-8
M. Wt: 275.64 g/mol
InChI Key: UHVYCUYABFBHOW-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate is a heterocyclic compound that belongs to the benzoxazinone family These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions . The reaction proceeds through the formation of an iminium cation, which facilitates the cyclodehydration reaction to form the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The benzoxazinone ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and substituted benzoxazinones. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition of enzyme activity . The perchlorate group may enhance its binding affinity and specificity towards certain enzymes, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate is unique due to the presence of the perchlorate group, which enhances its reactivity and potential applications. Its ability to form stable complexes with enzymes and other biological targets makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

56429-60-8

Molecular Formula

C10H10ClNO6

Molecular Weight

275.64 g/mol

IUPAC Name

2-ethyl-1,3-benzoxazin-4-one;perchloric acid

InChI

InChI=1S/C10H9NO2.ClHO4/c1-2-9-11-10(12)7-5-3-4-6-8(7)13-9;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5)

InChI Key

UHVYCUYABFBHOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)C2=CC=CC=C2O1.OCl(=O)(=O)=O

Origin of Product

United States

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